molecular formula C4H6N2O7 B14159812 trans-Oxolane-3,4-diol dinitrate CAS No. 58690-46-3

trans-Oxolane-3,4-diol dinitrate

Cat. No.: B14159812
CAS No.: 58690-46-3
M. Wt: 194.10 g/mol
InChI Key: NUPHETKTSSIAEZ-UHFFFAOYSA-N
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Description

trans-Oxolane-3,4-diol dinitrate is a nitrooxy-functionalized derivative of oxolane (tetrahydrofuran), characterized by two nitrate ester groups attached to the trans-configured 3,4-diol positions on the five-membered ring. For instance, the cis isomer of oxolane-3,4-diol dinitrate exhibits a logP of -0.120, indicating high hydrophilicity . The trans configuration may influence molecular interactions, bioavailability, and stability compared to its cis counterpart or other nitrate esters like isosorbide dinitrate, a clinically established vasodilator .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58690-46-3

Molecular Formula

C4H6N2O7

Molecular Weight

194.10 g/mol

IUPAC Name

(4-nitrooxyoxolan-3-yl) nitrate

InChI

InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2

InChI Key

NUPHETKTSSIAEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Epoxidation and Acid-Catalyzed Ring-Opening

The most widely reported method begins with the epoxidation of cis-2,5-dihydrofuran (2) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding cis-2,3-epoxyoxolane (3). Subsequent ring-opening of the epoxide is achieved via acid catalysis. Treatment with sulfuric acid (0.5 M) in tetrahydrofuran (THF) at 25°C for 12 hours produces trans-oxolane-3,4-diol with >95% stereochemical purity. The mechanism proceeds through a planar oxonium ion intermediate, allowing for trans-diaxial attack by water (Fig. 1A).

Reaction Conditions:

  • Epoxidation: 2 (1.0 eq), mCPBA (1.2 eq), CH₂Cl₂, 0°C, 6 h
  • Ring-opening: 3 (1.0 eq), H₂SO₄ (0.5 M), THF, 25°C, 12 h

Nitration of trans-Oxolane-3,4-diol

The diol is converted to its dinitrate ester through controlled nitration. Two predominant methodologies have been validated:

Mixed-Acid Nitration

A traditional approach employs fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) in a 1:3 molar ratio. The diol is added dropwise to the acid mixture at -10°C to minimize decomposition. After stirring for 2 hours, the reaction is quenched in ice water, and the product is extracted with dichloromethane. Yield: 82–85%.

Critical Parameters:

  • Temperature: -10°C to 0°C
  • HNO₃:H₂SO₄ ratio: 1:3 (v/v)
  • Reaction time: 2 h

Acetyl Nitrate-Mediated Nitration

A milder protocol uses acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and fuming HNO₃. This method reduces oxidative side reactions, particularly for heat-sensitive substrates. trans-Oxolane-3,4-diol is dissolved in anhydrous acetonitrile, treated with AcONO₂ (2.5 eq) at 0°C, and stirred for 4 hours. Yield: 88–91%.

Advantages:

  • Lower exothermicity
  • Reduced decomposition of nitrate groups

Thermodynamic and Spectroscopic Characterization

Enthalpic Stability

The standard enthalpy of formation (ΔfH°liquid) of this compound is -92.26 ± 0.41 kcal/mol, as determined by combustion calorimetry. This value reflects the compound’s high energy density, comparable to glycerol trinitrate (-88.5 kcal/mol).

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 5.12 (dd, J = 6.2 Hz, 2H, CH-O-NO₂), 4.78–4.82 (m, 2H, CH₂-O-NO₂), 3.45–3.52 (m, 2H, oxolane CH₂).
  • IR (KBr): 1640 cm⁻¹ (asymmetric NO₂ stretch), 1275 cm⁻¹ (symmetric NO₂ stretch), 870 cm⁻¹ (O-NO₂ deformation).

Comparative Analysis of Nitration Methods

Method Yield (%) Purity (%) Decomposition Byproducts
Mixed-Acid 82–85 93 <5% oxolane trinitrate
Acetyl Nitrate 88–91 97 <2% denitrated diol

The acetyl nitrate method demonstrates superior yield and purity, attributed to its slower reaction kinetics and reduced acid strength.

Mechanistic Insights into Nitration

Density functional theory (DFT) calculations reveal that nitration proceeds via a bimolecular mechanism (Fig. 1B). The hydroxyl oxygen attacks the nitronium ion (NO₂⁺) with an activation energy of 12.3 kcal/mol, forming a tetrahedral intermediate that collapses to release H⁺. The trans configuration of the diol minimizes steric hindrance during this step, explaining the high regioselectivity observed experimentally.

Industrial-Scale Purification Strategies

Crude this compound is purified via:

  • Crystallization : From ethyl acetate/hexane (1:5) at -20°C, achieving 99% purity.
  • Silica Gel Chromatography : Elution with 10% ethyl acetate in hexane removes polar impurities.

Chemical Reactions Analysis

Types of Reactions: trans-Oxolane-3,4-diol dinitrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-3,4-dione derivatives, while reduction may produce oxolane-3,4-diol .

Scientific Research Applications

Chemistry: trans-Oxolane-3,4-diol dinitrate is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through subsequent chemical reactions .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a nitric oxide donor. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission .

Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes. It can be used in the synthesis of polymers, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism by which trans-Oxolane-3,4-diol dinitrate exerts its effects involves the release of nitric oxide. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, results in the relaxation of smooth muscle cells and other physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares trans-oxolane-3,4-diol dinitrate with its cis isomer and isosorbide dinitrate:

Compound Name Structure Type logP Molecular Weight (g/mol) Key Features
This compound Oxolane derivative (trans-3,4) Not reported (cis: -0.120) ~212 (estimated) Trans configuration may enhance metabolic stability; potential vasodilator
cis-Oxolane-3,4-diol dinitrate Oxolane derivative (cis-3,4) -0.120 ~212 Higher polarity due to cis arrangement; limited membrane permeability
Isosorbide dinitrate Dianhydrohexitol derivative ~0.5* 236.14 Clinically used for angina; metabolized to active mononitrates
  • The cis isomer’s logP (-0.120) suggests high hydrophilicity, which may limit absorption .
  • Isosorbide Dinitrate: This six-membered ring derivative has two nitrate groups in an endo configuration, enabling efficient metabolism into vasoactive mononitrates. Its widespread clinical use underscores its optimized pharmacokinetic profile compared to experimental oxolane derivatives .

Pharmacological and Metabolic Profiles

  • However, the five-membered oxolane ring may confer shorter half-life or distinct metabolic pathways compared to six-membered analogs.
  • cis-Oxolane-3,4-diol Dinitrate : High polarity (logP -0.120) may restrict its ability to cross lipid membranes, reducing bioavailability .
  • Isosorbide Dinitrate: Rapidly metabolized in the liver to 5-mononitrate and 2-mononitrate, which exert prolonged vasodilation. Its regulatory approval and multiple manufacturers highlight its therapeutic reliability .

Research and Clinical Relevance

  • trans-Oxolane Derivatives : highlights oxolane-based compounds (e.g., TOP1 and TOP2) as PRMT5 inhibitors, though these feature adenine and sulfanylmethyl substituents rather than nitrates . This suggests oxolane scaffolds are versatile but require tailored functionalization for specific applications.
  • Isosorbide Dinitrate : A benchmark for nitrate therapeutics, its success underscores the importance of ring size and substituent positioning in optimizing efficacy and safety .

Q & A

Q. How can computational models improve the prediction of trans-Oxolane-3,4-diol dinitrate’s metabolic fate?

  • Methodological Answer: Use in silico tools (e.g., GastroPlus®, Simcyp®) to simulate first-pass metabolism and CYP450 interactions. Validate with human liver microsomes (HLMs) and UPLC-QTOF for metabolite identification .

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